![molecular formula C22H23ClN4O4 B2413990 1-{1-[3-(2-クロロフェニル)-5-メチル-1,2-オキサゾール-4-カルボニル]ピペリジン-4-イル}-3-シクロプロピルイミダゾリジン-2,4-ジオン CAS No. 2097862-13-8](/img/structure/B2413990.png)
1-{1-[3-(2-クロロフェニル)-5-メチル-1,2-オキサゾール-4-カルボニル]ピペリジン-4-イル}-3-シクロプロピルイミダゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a synthetic organic compound that falls under the category of complex heterocycles
科学的研究の応用
This compound finds use in various scientific fields:
Chemistry: : Employed as a building block in organic synthesis for developing new compounds.
Biology: : Acts as a ligand in binding studies with proteins or nucleic acids.
Medicine: : Investigated for potential pharmacological properties such as anti-inflammatory or anticancer activities.
Industry: : Used in material science for developing new polymers or as a precursor for fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic synthesis. A common approach begins with the formation of the oxazole ring, followed by the incorporation of the chlorophenyl group. The piperidine ring is then introduced through nucleophilic substitution, and finally, the imidazolidine-2,4-dione core is constructed via cyclization reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve the use of automated synthesisers and optimized reaction conditions to ensure high yield and purity. Purification techniques such as recrystallization, chromatography, and distillation are essential for achieving the desired quality of the final product.
化学反応の分析
Types of Reactions
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione undergoes various types of chemical reactions including:
Oxidation: : The compound can undergo oxidation at the methyl group on the oxazole ring.
Reduction: : The carbonyl groups present in the structure can be reduced to corresponding alcohols.
Substitution: : Nucleophilic or electrophilic substitution can occur at the chlorophenyl moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and substituents like halides for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, appropriate solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
Depending on the type of reaction, products may include oxidized derivatives of the oxazole ring, reduced alcohol forms of the carbonyl groups, or substituted chlorophenyl analogues.
作用機序
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, affecting biological pathways. The chlorophenyl group enhances lipophilicity, allowing it to penetrate cell membranes, while the oxazole and imidazolidine rings may interact with protein active sites.
類似化合物との比較
Compared to other compounds with similar structures, 1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione stands out due to its unique combination of functional groups which may confer enhanced biological activity and stability.
List of Similar Compounds
1-[3-(2-Chlorophenyl)-5-methylisoxazol-4-yl]piperidine
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}urea
3-Cyclopropyl-1-(4-chlorophenyl)-2,4-imidazolidinedione
Each of these analogues differs slightly in structure, which could influence their respective reactivity and biological functions.
特性
IUPAC Name |
1-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-13-19(20(24-31-13)16-4-2-3-5-17(16)23)21(29)25-10-8-14(9-11-25)26-12-18(28)27(22(26)30)15-6-7-15/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJOMMVBWQTNAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)
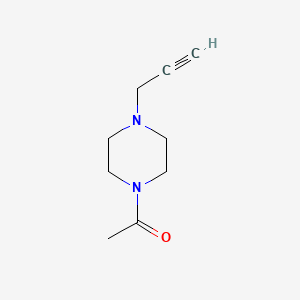
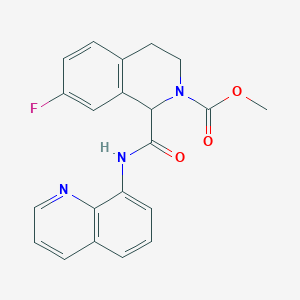
![6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2413919.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B2413922.png)
![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)
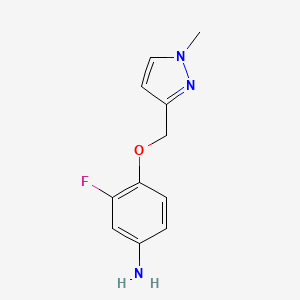
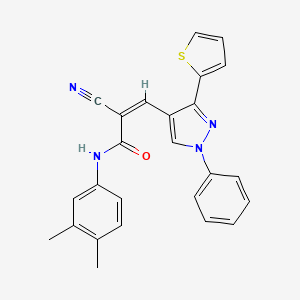
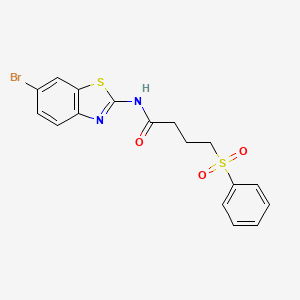
![2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2413929.png)

